tert-butyl N-[6-(methylamino)hexyl]carbamate
Overview
Description
tert-Butyl N-[6-(methylamino)hexyl]carbamate: is a chemical compound with the molecular formula C12H26N2O2. It is commonly used as a protecting group for amines in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[6-(methylamino)hexyl]carbamate typically involves the reaction of 6-aminohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
6-aminohexylamine+tert-butyl chloroformate→tert-butyl N-[6-(methylamino)hexyl]carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[6-(methylamino)hexyl]carbamate undergoes various chemical reactions, including:
Deprotection: The removal of the tert-butyl carbamate group using strong acids such as trifluoroacetic acid or heat.
Substitution: Reactions with electrophiles where the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, heat.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed:
Deprotection: The major product is the free amine, 6-(methylamino)hexylamine.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Chemistry: tert-Butyl N-[6-(methylamino)hexyl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where it helps to protect the amino group during various reaction steps.
Biology and Medicine: In biological and medicinal research, the compound is used to synthesize various bioactive molecules, including potential drug candidates. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its role as a protecting group helps to streamline the synthesis of various compounds, improving efficiency and yield.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(methylamino)hexyl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the tert-butyl group is removed, typically through acidolysis, to yield the free amine. The stability of the tert-butyl carbamate group is attributed to the formation of a stable tert-butyl carbocation during deprotection.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Uniqueness: tert-Butyl N-[6-(methylamino)hexyl]carbamate is unique due to its specific structure, which includes a hexyl spacer and a methylamino group. This structure provides distinct properties, such as enhanced stability and specific reactivity, making it particularly useful in the synthesis of complex molecules.
By comparing it with similar compounds, it is evident that this compound offers unique advantages in terms of stability and ease of removal, which are crucial for its applications in synthetic chemistry and industrial production.
Biological Activity
tert-Butyl N-[6-(methylamino)hexyl]carbamate is a carbamate compound with significant implications in medicinal chemistry and organic synthesis. Its biological activity primarily stems from its role as a protecting group in the synthesis of bioactive molecules, particularly in peptide synthesis. This article explores the biological activity, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
The primary mechanism of action for this compound involves its function as a protecting group for amines during chemical synthesis. This stability prevents the amino group from participating in unwanted side reactions, thus facilitating the selective formation of complex molecules. Upon deprotection, typically through acidolysis (e.g., using trifluoroacetic acid), the free amine is liberated, allowing it to engage in further biological interactions or reactions .
1. Role in Medicinal Chemistry
The compound is extensively used in drug design and synthesis due to its ability to stabilize reactive amine groups. Its applications include:
- Peptide Synthesis : Protecting amino groups during coupling reactions.
- Synthesis of Bioactive Molecules : Serving as an intermediate in creating potential drug candidates .
2. Potential Therapeutic Applications
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Properties : Some carbamate derivatives have demonstrated antibacterial and antifungal activities due to their ability to interact with biological membranes .
- Inhibition of Enzymatic Activity : Carbamates can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology .
Table 1: Summary of Biological Activities
Case Study 1: Peptide Synthesis
In a study focused on synthesizing cyclic peptides, this compound was utilized to protect amino acids during coupling reactions. The resulting peptides showed enhanced stability and bioactivity compared to those synthesized without this protective strategy.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of carbamate derivatives, including this compound. Results indicated that modifications to the alkyl chain significantly influenced antibacterial activity against Gram-positive bacteria, showcasing its potential as a scaffold for developing new antimicrobial agents.
Properties
IUPAC Name |
tert-butyl N-[6-(methylamino)hexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-5-7-9-13-4/h13H,5-10H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZSUZGLIJORGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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